

(-)-Myrtanol chemical structure and stereochemistry

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Compound of Interest

Compound Name: (-)-Myrtanol

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **(-)-Myrtanol**

Introduction

(-)-Myrtanol is a monoterpene alcohol that is a component of some essential oils. As a chiral molecule, its biological activity and chemical properties are intrinsically linked to its specific stereochemical configuration. This document provides a detailed overview of the chemical structure and stereochemistry of **(-)-Myrtanol**, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure

(-)-Myrtanol possesses a bicyclic scaffold, specifically a 6,6-dimethylbicyclo[3.1.1]heptane skeleton. The core structure consists of a six-membered ring and a four-membered ring sharing two bridgehead carbons. A hydroxymethyl group ($-\text{CH}_2\text{OH}$) is attached at the C2 position, and a gem-dimethyl group is present at the C6 position.

The IUPAC name for the general structure is (6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methanol. However, due to the presence of multiple stereocenters, several stereoisomers exist, and the specific stereochemistry must be designated to accurately describe **(-)-Myrtanol**.

Stereochemistry of Myrtanol

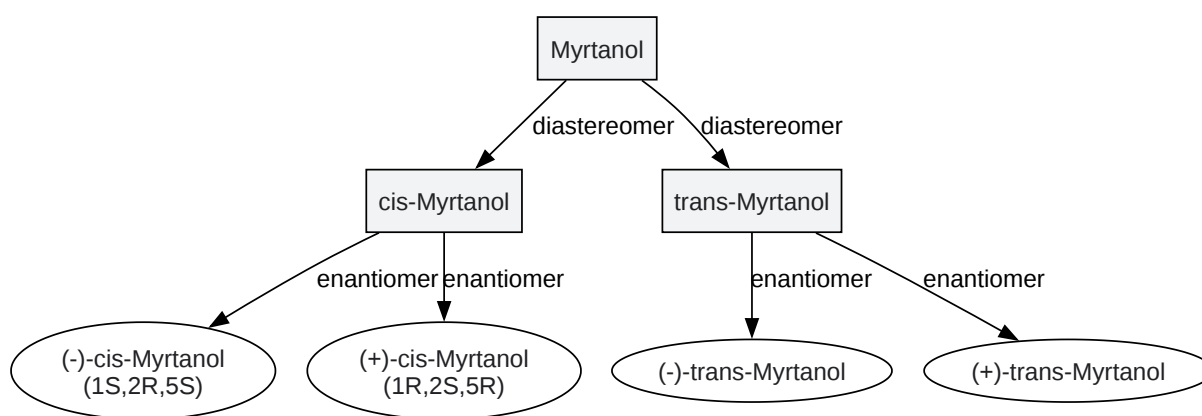
Myrtanol has three stereocenters, leading to the possibility of several stereoisomers. The primary distinction is between cis and trans isomers, which describes the relative orientation of the hydroxymethyl group and the gem-dimethyl bridge.

- cis-Myrtanol: The hydroxymethyl group at C2 is on the same side of the six-membered ring as the larger bridge (containing the gem-dimethyl group).
- trans-Myrtanol: The hydroxymethyl group at C2 is on the opposite side of the six-membered ring from the larger bridge.

Each of these diastereomers (cis and trans) exists as a pair of enantiomers ((+) and (-)). The designation "**(-)-Myrtanol**" typically refers to (-)-cis-Myrtanol.

The absolute configuration of (-)-cis-Myrtanol is specified by the Cahn-Ingold-Prelog (CIP) system as (1S,2R,5S). Therefore, the full IUPAC name for (-)-cis-Myrtanol is [(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol[1][2].

The logical relationship between the stereoisomers of Myrtanol is illustrated in the diagram below.



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Stereoisomers of Myrtanol.

Physicochemical Data

The following table summarizes key physicochemical properties of (-)-cis-Myrtanol.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O	[1][3][4]
Molecular Weight	154.25 g/mol	
CAS Number	51152-12-6	
Appearance	White to pale yellow solid (est.)	
Boiling Point	219.5 °C at 760 mmHg	
Density	0.95 g/cm ³	
Flash Point	96 °C	
Refractive Index	n _{20/D} 1.492	
InChIKey	LDWAIHWGMRVEFR- CIUDSAMLSA-N	

Experimental Protocols

Synthesis of Myrtanol via Hydroboration-Oxidation of β -Pinene

A common method for the synthesis of Myrtanol involves the hydroboration-oxidation of β -pinene. This reaction is stereoselective and can be used to produce specific stereoisomers of Myrtanol.

Materials:

- β -Pinene
- Boron trifluoride etherate (BF₃·OEt₂)
- Sodium borohydride (NaBH₄)

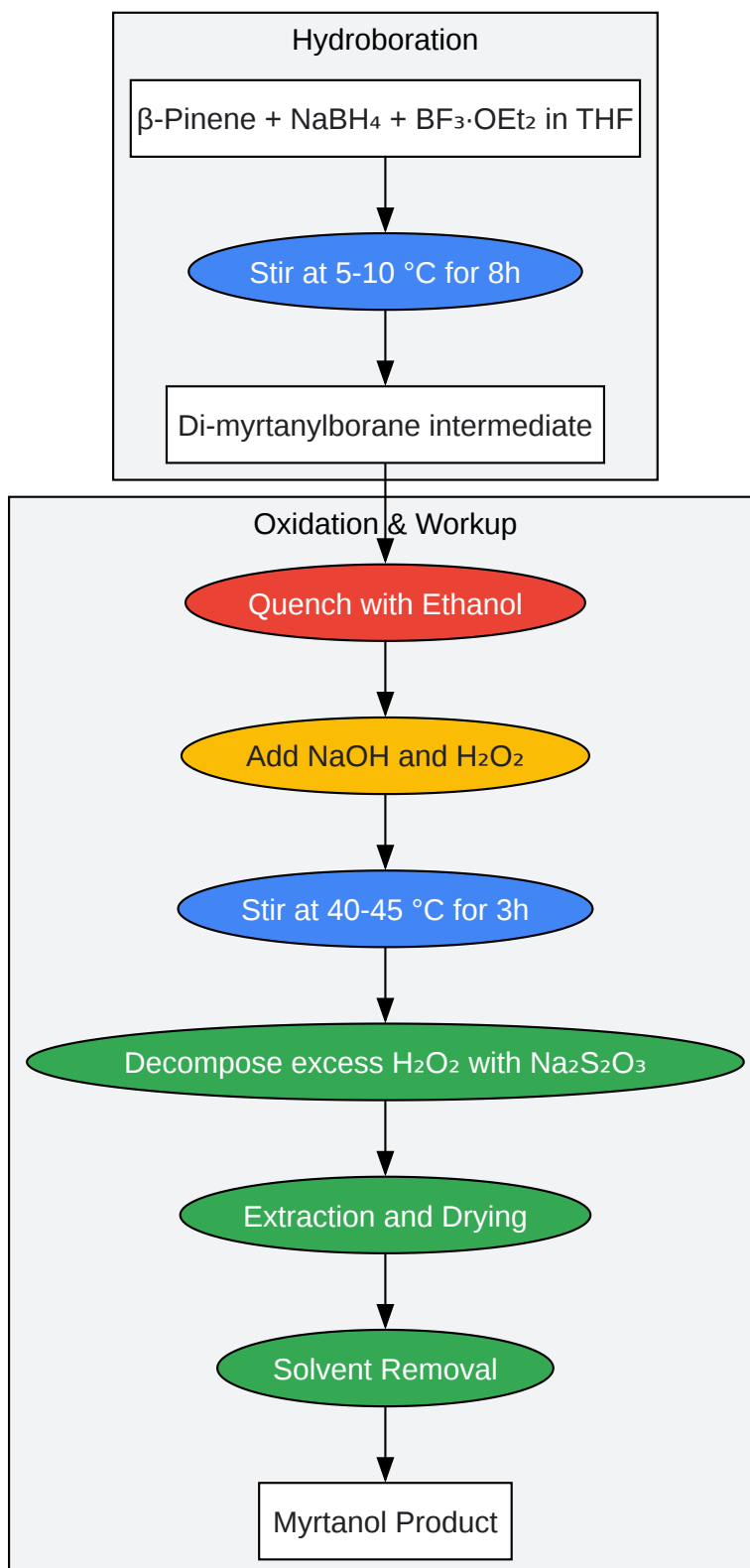
- Tetrahydrofuran (THF)
- Sodium hydroxide (NaOH) solution (3M)
- Hydrogen peroxide (H₂O₂) solution (30%)
- Ethanol
- Saturated sodium thiosulfate solution
- Anhydrous sodium sulfate

Procedure:

- A three-necked flask equipped with a magnetic stirrer and temperature control is charged with β -pinene (0.4 mol), sodium borohydride (0.2 mol), and tetrahydrofuran (200 mL).
- Boron trifluoride etherate (0.2 mol) is added dropwise while maintaining the temperature between 5-10 °C.
- The reaction mixture is stirred at this temperature for 8 hours to form the di-myrtanylborane intermediate.
- The reaction is quenched by the addition of ethanol (30 mL).
- Sodium hydroxide solution (92 mL of 3M) is added, followed by the slow addition of 30% hydrogen peroxide (90 mL), keeping the temperature between 40-45 °C.
- The mixture is stirred for 3 hours at this temperature.
- After the reaction is complete, excess hydrogen peroxide is decomposed by adding a sufficient amount of saturated sodium thiosulfate solution.
- The layers are separated, and the aqueous layer is extracted with a suitable organic solvent.
- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

- The solvent is removed under reduced pressure to yield Myrtanol.

The workflow for this synthesis is depicted in the following diagram.



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Synthesis of Myrtanol from β -Pinene.

Synthesis of Myrtanol from β -Pinene Epoxide

An alternative synthesis route involves the rearrangement of β -pinene epoxide using a heterogeneous catalyst.

Materials:

- β -Pinene epoxide
- Activated aluminum oxide (Al_2O_3)
- Hexane
- Methanol/diethyl ether mixture

Procedure:

- β -Pinene epoxide is reacted in the presence of activated heterogeneous Al_2O_3 in hexane.
- The reaction is carried out at room temperature with stirring for 24 hours in a nitrogen atmosphere.
- The products are washed from the catalyst using a methanol/diethyl ether mixture.
- The resulting mixture contains Myrtanol, which can be purified by methods such as preparative gas chromatography.

Conclusion

(-)-Myrtanol is a well-defined stereoisomer of Myrtanol with the absolute configuration (1S,2R,5S). Its bicyclic structure and specific stereochemistry are crucial for its chemical and biological properties. The synthetic routes, particularly the hydroboration-oxidation of β -pinene, provide a reliable method for its preparation, enabling further research into its potential applications in various scientific and industrial fields.

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